Voriconazole is a second-generation triazole antifungal agent that has garnered attention due to its broad-spectrum activity against a variety of fungal pathogens. It is particularly potent against Aspergillus, Candida, Cryptococcus neoformans, and other less common moulds. The drug's ability to be administered both orally and intravenously, coupled with its high oral bioavailability, makes it a versatile option in the treatment of fungal infections. Voriconazole's pharmacokinetics are nonlinear, which means that the drug's behavior in the body changes with the administered dose, leading to a superproportional increase in the area under the plasma concentration-time curve (AUC) with increasing doses12.
The pharmacokinetic profile of voriconazole reveals that it is rapidly absorbed, with peak plasma concentrations reached within two hours of oral administration. The drug demonstrates time-dependent fungistatic activity against Candida species and slow fungicidal activity against Aspergillus species. Voriconazole's efficacy in treating Candida infections is linked to the ratio of the free drug AUC over a 24-hour period to the minimum inhibitory concentration (MIC) of the pathogen. The drug is extensively distributed into various tissues, including the brain, liver, kidney, heart, and lung, as well as the cerebrospinal fluid, indicating its potential to treat systemic and localized infections. Voriconazole is metabolized primarily in the liver through N-oxidation by cytochrome P450 isoenzymes, including CYP2C19, CYP2C9, and CYP3A4. The elimination half-life is approximately six hours, with the majority of the dose recovered in the urine as metabolites1.
Voriconazole's broad-spectrum antifungal activity makes it a critical drug in the clinical setting, especially for immunocompromised patients who are at high risk for invasive fungal infections. Its ability to reach steady-state plasma concentrations rapidly, especially when administered as an intravenous loading dose, allows for prompt therapeutic levels, which is crucial in acute settings. The extensive tissue distribution of voriconazole suggests its applicability in treating infections in various organs, providing a therapeutic advantage in managing complex cases1.
Studies across multiple species, including mice, rats, rabbits, guinea pigs, dogs, and humans, have shown that voriconazole's pharmacokinetics are consistent with complete absorption and non-linear elimination across all species. The phenomenon of autoinduction of metabolism, where the drug induces the enzymes responsible for its own metabolism, has been observed in animal models but not in humans. This species-specific difference underscores the importance of careful extrapolation of animal data to human clinical scenarios. The major circulating metabolite in rats, dogs, and humans is the N-oxide of voriconazole, which is significantly less potent against fungal pathogens, indicating that the parent compound is the primary agent of efficacy2.
The induction of cytochrome P450 by voriconazole, which leads to decreased systemic exposure upon repeated dosing in some animal species, is an important consideration in toxicology studies. Understanding the metabolic pathways and potential for drug interactions is essential for the safe and effective use of voriconazole in both clinical and research settings. The drug's metabolism involves several pathways, including fluoropyrimidine N-oxidation, hydroxylation, and methyl hydroxylation, which are represented across different species, providing a basis for comparative toxicology and safety assessments2.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4